molecular formula C5H14N4 B1664431 Agmatine CAS No. 306-60-5

Agmatine

Cat. No. B1664431
CAS RN: 306-60-5
M. Wt: 130.19 g/mol
InChI Key: QYPPJABKJHAVHS-UHFFFAOYSA-N
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Description

Agmatine is a chemical found in bacteria, plants, and animals, including humans. It’s made from the amino acid called arginine . Agmatine seems to help manage different chemicals and pathways in the brain, which might improve certain conditions of the brain and nervous system . It is also found in food sources such as plant source food and animal products .


Synthesis Analysis

Agmatine is a decarboxylated arginine that is present ubiquitously in all living organisms . It is produced from arginine by arginine decarboxylase . The conversion of arginine to agmatine in plants is carried out by agmatine iminohydrolase (AIH) and further by N-carbamoylputrescine amidohydrolase .


Molecular Structure Analysis

Agmatine Sulfate is a polycation at physiological pH, possessing four potential hydrogen acceptor groups and three potential hydrogen donor groups, thereby enabling it to form multiple hydrogen bonds . This unique structure allows it to interact with various molecular targets, making it a versatile neuromodulator .


Chemical Reactions Analysis

Agmatine has several biochemical properties. It can modify neurotransmitter systems, ion channels, nitric oxide (NO) synthesis, and polyamine metabolism .


Physical And Chemical Properties Analysis

Agmatine has a molecular weight of 130.191 Da and a chemical formula of C5H14N4 . It appears as white crystals or powder . It has a density of 1.2±0.1 g/cm3, a boiling point of 234.8±42.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C .

Scientific Research Applications

Neuroprotection and Brain Injury

Agmatine has shown promise as a neuroprotective agent in various models of brain injury. Studies have found that agmatine can reduce infarct area in mouse models of transient focal cerebral ischemia and protect cultured neurons from ischemia-like injury, indicating potential benefits in stroke and brain trauma. This effect is associated with a reduction in nitric oxide and neuronal nitric oxide synthase (nNOS) levels, suggesting agmatine's action against detrimental effects of nNOS in cerebral ischemic injury (Kim et al., 2004). Another study highlights agmatine's potent neuroprotection in rodent models of neurotoxic and ischemic brain injuries, suggesting its therapeutic use in neurotrauma and neurodegenerative disorders (Gilad et al., 1995).

Mental Health Applications

Agmatine is also explored for its potential in treating mental health disorders. It has been investigated as an endogenous anxiolytic/antidepressant agent, showing effects similar to imipramine in decreasing immobility time in forced swim tests and increasing time spent in open arms in elevated plus maze tests (Aricioglu & Altunbas, 2003). Additionally, agmatine has been proposed as a novel neurotransmitter in the brain, with potential applications in treating chronic pain, addictive states, and brain injury due to its ability to inhibit hyperalgesia and tolerance to morphine, as well as its neuroprotective activity (Reis & Regunathan, 2000).

Neurochemical Mechanisms and Metabolism

Research has also focused on agmatine's neurochemical mechanisms and metabolism in the brain. Agmatine is identified as an endogenous neuromodulator with potential for new drug development. It is unique in structure compared to other monoamines and interacts with various receptors, including alpha(2)-adrenergic, imidazoline I(1), and glutamatergic NMDA receptors. It also inhibits neuronal nitric oxide synthase and downregulates inducible nitric oxide synthase (Halaris & Plietz, 2007).

Agmatine Transport and Disposition

Another area of focus is the transport and disposition of agmatine in mammalian systems. OCT2 and MATE1 have been identified as transporters critical for the cellular disposition of agmatine and putrescine, providing insights into how agmatine disposition may be influenced by these transporters, important in the renal elimination of xenobiotic compounds (Winter et al., 2011).

Safety And Hazards

When taken by mouth, Agmatine is possibly safe when used in doses up to 2.67 grams daily for up to 2 months. Side effects might include diarrhea, indigestion, and nausea . It is advised to avoid use during pregnancy and breastfeeding due to insufficient reliable information . It might lower blood sugar and blood pressure, which might interfere with blood sugar and blood pressure control during and after surgery .

Future Directions

Agmatine shows promise for alleviating neuropathic pain and drug addiction and shows some potential in protecting against strokes and benefiting cognitive health . It is being studied experimentally for several indications such as cardioprotection, diabetes, decreased kidney function, neuroprotection, and psychiatric conditions .

properties

IUPAC Name

2-(4-aminobutyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H14N4/c6-3-1-2-4-9-5(7)8/h1-4,6H2,(H4,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPPJABKJHAVHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=C(N)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0040961
Record name Agmatine
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Molecular Weight

130.19 g/mol
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Physical Description

Solid
Record name Agmatine
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Mechanism of Action

The exact mechanism of action is still being investigated for all of the potential indications of agmatine. Some of the biochemical mechanisms discovered so far concern agmatine's indication for diabetes, neuroprotection, and psychiatric conditions. In diabetes, agmatine produces hypoglycemia by increasing the release of insulin form pancreatic islet cells and increasing glucose uptake by the cells through increased endorphin release from the adrenal glands. Concerning neuroprotection, agmatine's effects are thought to involve modulation of receptors (NMDA, alpha 2, and imidazoline) and ion channels (ATP sensitive potassium channels and voltage-gated calcium channels) as well as blocking nitric oxide synthesis. Agmatine blocks nitric oxide synthesis by reducing the nitric oxide synthase -2 (NOS-2) protein in astroglial cells and macrophages. With respect to agmatine's benefit in psychiatric disorders, it is suggested that the mechanism involves neurotransmitter receptor modulation of the NMDA, alpha-2, serotonin, opioid, and imidazoline receptors. Specifically when agmatine binds to the imidazoline and alpha 2 receptors, it acts as a neurotransmitter and releases catecholamines from the adrenal gland.
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Product Name

Agmatine

CAS RN

306-60-5
Record name Agmatine
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Record name Agmatine
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Record name 1-(4-aminobutyl)guanidine
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Melting Point

234-238 degress Celcius
Record name Agmatine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26,600
Citations
JE Piletz, F Aricioglu, JT Cheng, CA Fairbanks… - Drug discovery today, 2013 - Elsevier
… agmatine oxidation into agmatine aldehyde, a metabolite that is an even more potent and selective inhibitor of iNOS than agmatine … , leading to agmatine aldehyde accumulation and …
Number of citations: 252 www.sciencedirect.com
TI Uzbay - Neuroscience & Biobehavioral Reviews, 2012 - Elsevier
… This review investigates pharmacological importance of agmatine in CNS. ► Neurological and behavioral actions of agmatine were evaluated. ► The data imply that agmatine may be …
Number of citations: 117 www.sciencedirect.com
A Halaris, J Plietz - CNS drugs, 2007 - Springer
… assist research into agmatine. Only … agmatine treatments, ie after agmatine injection, or by coadministration with various types of antagonists that block other receptors linked to agmatine…
Number of citations: 280 link.springer.com
DJ Reis, S Regunathan - Trends in pharmacological sciences, 2000 - cell.com
… These findings suggested that agmatine might possess functions other than that of a … of agmatine in brain was comparable to that of classic neurotransmitters suggested that agmatine …
Number of citations: 522 www.cell.com
ARS Santos, VM Gadotti, GL Oliveira, D Tibola… - …, 2005 - Elsevier
… In an attempt to provide more direct evidence concerning the interaction of agmatine with the glutamatergic system, we separately investigated whether or not agmatine was able to …
Number of citations: 160 www.sciencedirect.com
F Galgano, M Caruso, N Condelli, F Favati - Frontiers in Microbiology, 2012 - frontiersin.org
Polyamines (PAs) are ubiquitous substances considered to be bioregulators of numerous cell functions; they take part in cell growth, division, and differentiation. These biogenic amines …
Number of citations: 472 www.frontiersin.org
GJ Molderings, B Haenisch - Pharmacology & therapeutics, 2012 - Elsevier
… receptors, agmatine induces … agmatine is presently still unclear, this review summarizes the current knowledge concerning the physiological and pathophysiological function of agmatine…
Number of citations: 107 www.sciencedirect.com
YF Li, ZH Gong, JB Cao, HL Wang, ZP Luo… - European journal of …, 2003 - Elsevier
… agmatine administered po or sc was evaluated in three behavioral models in mice or rats. Agmatine … In summary, we firstly demonstrated that agmatine has an antidepressant-like effect …
Number of citations: 140 www.sciencedirect.com
G Li, S Regunathan, CJ Barrow, J Eshraghi, R Cooper… - Science, 1994 - science.org
… (1), the molecular mass of agmatine is 130 daltons. The apparently larger molecular … agmatine that has aggregated because of its strong polarity. We compared the binding of agmatine …
Number of citations: 903 www.science.org
K Otake, DA Ruggiero, S Regunathan, H Wang… - Brain research, 1998 - Elsevier
… In this study we have investigated the distribution of agmatine in the rat brain by using a polyclonal antiserum raised against the amine [38]. We demonstrate that agmatine is expressed …
Number of citations: 174 www.sciencedirect.com

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